molecular formula C28H56O2 B14242906 Hexadecan-7-YL dodecanoate CAS No. 227450-65-9

Hexadecan-7-YL dodecanoate

Cat. No.: B14242906
CAS No.: 227450-65-9
M. Wt: 424.7 g/mol
InChI Key: HERITQQEUQNOIP-UHFFFAOYSA-N
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Description

Hexadecan-7-YL dodecanoate is an ester compound formed from the reaction between hexadecan-7-ol and dodecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecan-7-YL dodecanoate can be synthesized through esterification, where hexadecan-7-ol reacts with dodecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexadecan-7-YL dodecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecan-7-ol and dodecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Hexadecan-7-ol and dodecanoic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Hexadecan-7-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of hexadecan-7-YL dodecanoate involves its interaction with biological membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Hexadecan-7-YL dodecanoate can be compared with other similar esters, such as:

    Hexadecan-7-YL octanoate: Similar structure but with a shorter carbon chain in the acid moiety.

    Hexadecan-7-YL hexanoate: Even shorter carbon chain in the acid moiety.

    Dodecyl dodecanoate: Similar ester but with a different alcohol moiety.

Uniqueness: this compound’s unique combination of a long-chain alcohol and a medium-chain fatty acid gives it distinct hydrophobic properties, making it particularly useful in applications requiring membrane integration and hydrophobic interactions.

Properties

CAS No.

227450-65-9

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

hexadecan-7-yl dodecanoate

InChI

InChI=1S/C28H56O2/c1-4-7-10-13-15-16-18-20-23-26-28(29)30-27(24-21-12-9-6-3)25-22-19-17-14-11-8-5-2/h27H,4-26H2,1-3H3

InChI Key

HERITQQEUQNOIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCC

Origin of Product

United States

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